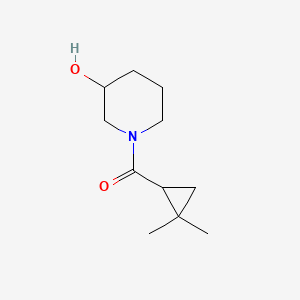

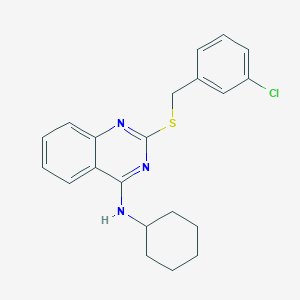

![molecular formula C19H17NO4 B2455876 N-(1-(苯并呋喃-2-基)丙烷-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034293-80-4](/img/structure/B2455876.png)

N-(1-(苯并呋喃-2-基)丙烷-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains a benzofuran and a benzo[d][1,3]dioxole moiety. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Benzo[d][1,3]dioxole is another organic compound which is a fused two-ring system.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofuran derivatives, for example, have been found to exhibit antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 5-phenyl-1-benzofuran-2-yl derivative, is reported as a pale yellow solid .科学研究应用

合成和反应性

- Levai 等人 (2002) 的一项研究探讨了四氢苯并呋喃的合成和二甲基二氧杂环氧化,揭示了一种将 N-(5,6,7,8-四氢-2,5-二氧代-2H-1-苯并吡喃-3-基)苯甲酰胺转化为前所未有的四氢苯并呋喃衍生物的方法。这项工作对于理解苯并呋喃化合物在药物化学和材料科学中的反应性和潜在应用至关重要 (Levai 等人,2002).

抗菌应用

- Idrees 等人 (2019) 对新型 5-(苯并呋喃-2-基)-N'-(2-取代-4-氧代噻唑烷-3-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物的研究展示了具有潜在抗菌特性的创新化合物的合成。他们的研究表明了开发新型抗菌剂的一个有希望的途径,突出了苯并呋喃部分在药物设计中的重要性 (Idrees 等人,2019).

配位化学

- Mojumdar 等人 (2009) 的一篇论文详细介绍了 [1]苯并呋喃[3,2-c]吡啶的合成及其配位反应,提供了对该化合物在开发新型配位化合物中的作用的见解。此类研究是创造新材料和催化剂的基础,说明了苯并呋喃衍生物的结构多功能性 (Mojumdar 等人,2009).

抗真菌和抗氧化活性

- Lavanya 等人 (2017) 研究了苯并呋喃甲酰胺衍生物的合成和评估,以了解其抗菌、抗炎和抗氧化活性。他们的工作强调了苯并呋喃衍生物在开发新的治疗剂中的潜力,突出了该化学品的生物活性范围 (Lavanya 等人,2017).

抗结核研究

- Thorat 等人 (2016) 对 3-甲基-1-苯并呋喃-2-甲酰肼的研究重点在于合成、SAR(构效关系)、分子对接和抗结核活性。这项研究突出了苯并呋喃衍生物在对抗结核病(一个主要的全球健康问题)方面的潜力 (Thorat 等人,2016).

作用机制

Target of Action

The primary targets of the compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with its targets (DAT, NET, and SERT) as a substrate-type releaser . This means that it enters the neuron via these transporters and triggers the release of neurotransmitters into the synaptic cleft. This action is similar to the effects produced by known controlled drugs like amphetamines and ecstasy .

Biochemical Pathways

The compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide affects the biochemical pathways associated with the neurotransmitters dopamine, norepinephrine, and serotonin . By inducing the release of these neurotransmitters, it can significantly alter neuronal signaling and lead to various downstream effects, including changes in mood, cognition, and behavior.

Result of Action

The action of N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide at the molecular and cellular level results in increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This can lead to a range of effects, including stimulation, euphoria, and potentially hallucinations . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide. For instance, factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, individual factors, including a person’s genetic makeup, overall health, and use of other substances, can also influence the compound’s effects .

未来方向

Benzofuran and its derivatives have been the focus of considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research may explore the potential of this compound in various applications, including as a potential antimicrobial agent.

属性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(8-15-9-13-4-2-3-5-16(13)24-15)20-19(21)14-6-7-17-18(10-14)23-11-22-17/h2-7,9-10,12H,8,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNWQHDJSDXOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)

![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)

![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)

![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)